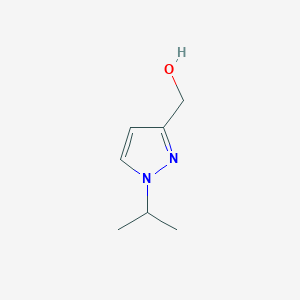

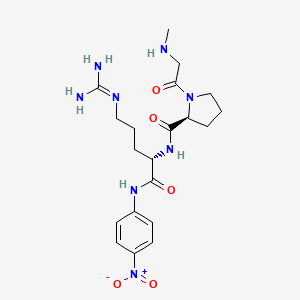

(1-异丙基-1H-吡唑-3-基)甲醇

描述

科学研究应用

医药研究

吡唑化合物,包括“(1-异丙基-1H-吡唑-3-基)甲醇”等衍生物,因其多样的药理作用而闻名。 它们已被研究用于潜在的抗利什曼病和抗疟疾活性,一些化合物在抑制这些寄生虫的生长方面显示出可喜的结果 .

化学合成

吡唑骨架是化学合成中的一个通用结构。 它可用于生产新的杂环化合物,这对于开发新型药物和材料至关重要 .

材料科学

在材料科学领域,吡唑衍生物可作为构建块,用于创建具有所需性能的新材料。 科学家们在利用此类化合物进行各种材料科学应用方面拥有经验 .

计算化学

吡唑衍生物已被用于计算研究,以预测它们与生物靶标的相互作用。 某些吡唑化合物的对接得分表明其潜在的结合亲和力,这对于药物设计至关重要 .

分析化学

包括其异丙基衍生物在内的含吡唑化合物的结构验证在分析化学中至关重要。 FTIR 和 NMR 等技术被用来确认合成化合物的结构 .

专利申请

作用机制

Target of Action

Pyrazoline derivatives, which include (1-isopropyl-1h-pyrazol-3-yl)methanol, are known to be pharmacologically active scaffolds . They are present in various marketed pharmacological agents of different categories .

Mode of Action

It’s worth noting that pyrazoline derivatives have been found to bind with high affinity to multiple receptors , which suggests that (1-isopropyl-1H-pyrazol-3-yl)methanol may interact with its targets in a similar manner.

Biochemical Pathways

Pyrazoline derivatives are known to have a broad range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad-spectrum utility of pyrazoline derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

未来方向

The future directions for research on “(1-isopropyl-1H-pyrazol-3-yl)methanol” could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, or catalysis. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile .

生化分析

Biochemical Properties

(1-isopropyl-1H-pyrazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are crucial for mitigating oxidative damage in cells. Additionally, (1-isopropyl-1H-pyrazol-3-yl)methanol can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of (1-isopropyl-1H-pyrazol-3-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (1-isopropyl-1H-pyrazol-3-yl)methanol has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation . It also affects gene expression by upregulating genes involved in antioxidant defense mechanisms . Furthermore, this compound can enhance cellular metabolism by increasing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, (1-isopropyl-1H-pyrazol-3-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, influencing their activity. For instance, (1-isopropyl-1H-pyrazol-3-yl)methanol can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins . This inhibition can result in changes in gene expression and cellular responses. Additionally, (1-isopropyl-1H-pyrazol-3-yl)methanol can modulate enzyme activity by acting as an allosteric regulator .

Temporal Effects in Laboratory Settings

The temporal effects of (1-isopropyl-1H-pyrazol-3-yl)methanol in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that (1-isopropyl-1H-pyrazol-3-yl)methanol remains stable under physiological conditions for extended periods . Prolonged exposure to high temperatures or extreme pH levels can lead to its degradation . Long-term effects on cellular function have also been observed, with sustained exposure resulting in enhanced antioxidant capacity and reduced oxidative stress .

Dosage Effects in Animal Models

The effects of (1-isopropyl-1H-pyrazol-3-yl)methanol vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative damage and improving metabolic function . At high doses, (1-isopropyl-1H-pyrazol-3-yl)methanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without adverse effects .

Metabolic Pathways

(1-isopropyl-1H-pyrazol-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of (1-isopropyl-1H-pyrazol-3-yl)methanol .

Transport and Distribution

The transport and distribution of (1-isopropyl-1H-pyrazol-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, (1-isopropyl-1H-pyrazol-3-yl)methanol can accumulate in specific tissues, such as the liver and kidneys . This distribution pattern can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of (1-isopropyl-1H-pyrazol-3-yl)methanol is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications . The presence of (1-isopropyl-1H-pyrazol-3-yl)methanol in these compartments allows it to interact with key biomolecules and exert its biochemical effects.

属性

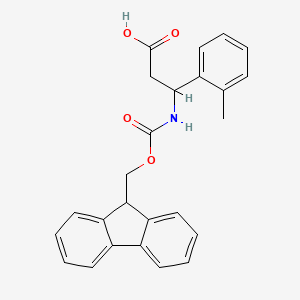

IUPAC Name |

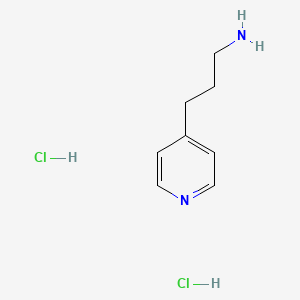

(1-propan-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)9-4-3-7(5-10)8-9/h3-4,6,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTOEPVCZPKMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007513-29-2 | |

| Record name | [1-(propan-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)

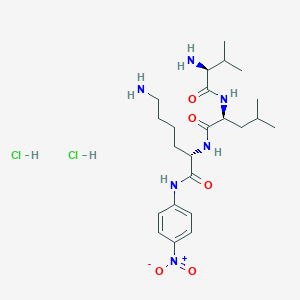

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)